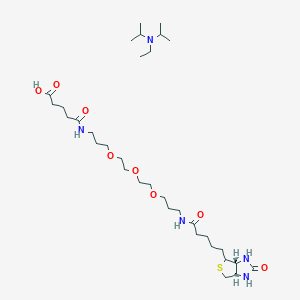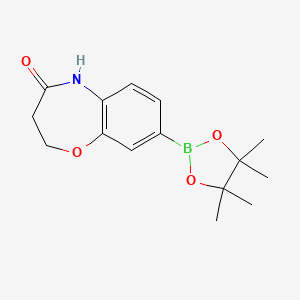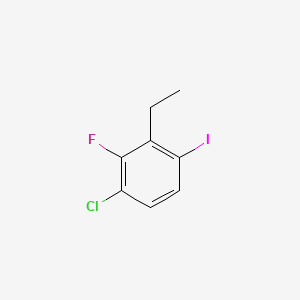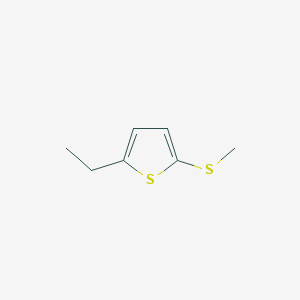
O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA: is a novel biotin derivative that incorporates a hydrophilic 20-atom polyethylene glycol (PEG) spacer between the peptide and biotin. This design significantly improves the solubility of the resultant peptide and reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in solid-phase peptide synthesis (SPPS), immediately prior to cleavage of the peptide from the resin . The reaction typically involves the use of N,N-Diisopropylethylamine (DIPEA) as a base to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA involves large-scale SPPS techniques, ensuring high purity and yield. The process is optimized to maintain the integrity of the PEG spacer and the biotin moiety, ensuring the final product’s efficacy and stability .
Analyse Des Réactions Chimiques
Types of Reactions:
Biotinylation: The primary reaction involving O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA is biotinylation, where it reacts with peptides or proteins to attach the biotin moiety.
Substitution Reactions: The compound can undergo substitution reactions where the PEG spacer can be modified or replaced with other functional groups.
Common Reagents and Conditions:
Reagents: DIPEA, N-Hydroxysuccinimide (NHS), and carbodiimides are commonly used in the reactions involving this compound.
Major Products Formed:
Biotinylated Peptides/Proteins: The major products are biotinylated peptides or proteins, which have enhanced solubility and biological activity due to the PEG spacer.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Used in SPPS to improve the solubility and biological activity of peptides.
Bioconjugation: Facilitates the attachment of biotin to various molecules, aiding in the study of molecular interactions.
Biology:
Protein Labeling: Used to label proteins with biotin for detection and purification purposes.
Cell Imaging: Enhances the visualization of cellular components by attaching biotin to specific biomolecules.
Medicine:
Drug Delivery: The PEG spacer improves the pharmacokinetics of biotinylated drugs, enhancing their efficacy and reducing side effects.
Diagnostics: Used in diagnostic assays to detect specific biomolecules with high sensitivity.
Industry:
Biotechnology: Employed in the production of biotinylated enzymes and antibodies for various applications.
Pharmaceuticals: Used in the development of biotinylated drugs and therapeutic agents
Mécanisme D'action
Mechanism: The compound exerts its effects by facilitating the attachment of biotin to peptides or proteins. The PEG spacer reduces steric hindrance, allowing better interaction with avidin or streptavidin, which are commonly used in biotin-binding assays.
Molecular Targets and Pathways:
Comparaison Avec Des Composés Similaires
- N-Biotinyl-NH-(PEG)11-COOH
- Fmoc-N-amido-dPEG8-acid
- Fmoc-Lys(biotin)-OH
- Fmoc-Glu(biotinyl-PEG)-OH
Uniqueness: O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA stands out due to its 20-atom PEG spacer, which significantly enhances the solubility and reduces steric hindrance compared to other biotin derivatives. This results in better biological activity and more efficient biotinylation .
Propriétés
Formule moléculaire |
C33H63N5O8S |
|---|---|
Poids moléculaire |
689.9 g/mol |
Nom IUPAC |
5-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20?,24-;/m1./s1 |
Clé InChI |
QHGWMUWTURKJLL-WDWXQTNFSA-N |
SMILES isomérique |
CCN(C(C)C)C(C)C.C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
SMILES canonique |
CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[7-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B14776026.png)

![4-[(2-Methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B14776032.png)

![Ethyl 6-amino-4'-chloro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14776036.png)

![9-(Bicyclo[1.1.1]Pentan-1-yl)-2,6-dichloro-9H-purine](/img/structure/B14776048.png)

![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14776053.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]carbamate](/img/structure/B14776060.png)
![2-Formyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B14776072.png)


![2-[(4S)-4,5-Dihydro-4-phenyl-2-oxazolyl]-6-fluorophenol](/img/structure/B14776100.png)
